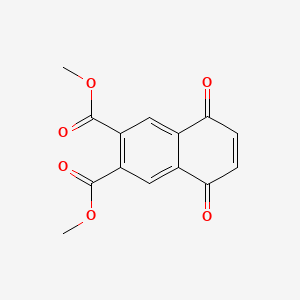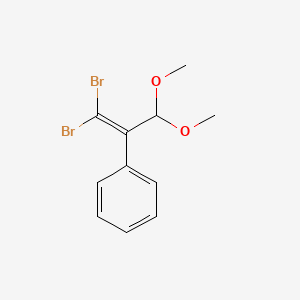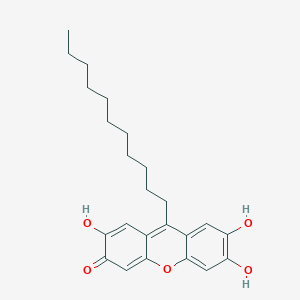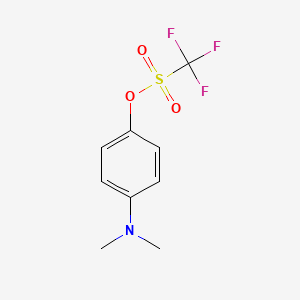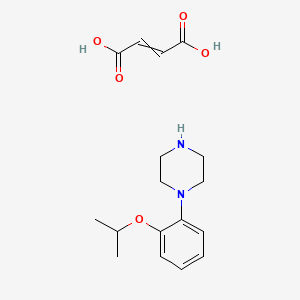
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine is a chemical compound with a complex structure that combines the properties of but-2-enedioic acid and 1-(2-propan-2-yloxyphenyl)piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 1-(2-propan-2-yloxyphenyl)piperazine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine include:
Butenedioic acid: A simpler compound with similar functional groups.
1-(2-propan-2-yloxyphenyl)piperazine: Shares part of the structure with the compound .
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
119695-87-3 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O.C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MXFVGHUXDRJDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


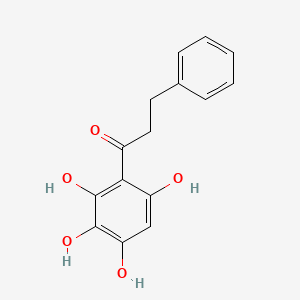
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
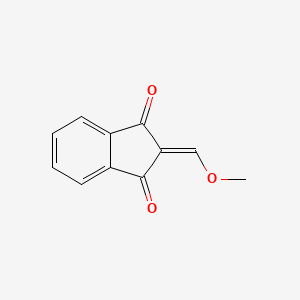
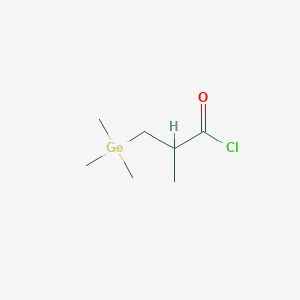
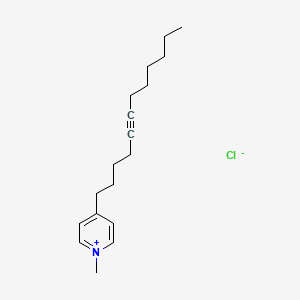

![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

